N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide
描述
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are known to play a crucial role in gene regulation, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
作用机制
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. By inhibiting the binding of BET proteins to chromatin, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In preclinical models of inflammation, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to reduce cytokine production and immune cell infiltration, leading to a decrease in tissue damage and inflammation.
实验室实验的优点和局限性
One of the advantages of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is its high specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it suitable for use in animal models and clinical trials. However, one of the limitations of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
Several future directions for research on N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide include:
1. Clinical trials to evaluate the safety and efficacy of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide in cancer and inflammation patients.
2. Development of combination therapies with N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide and other anti-cancer or anti-inflammatory agents.
3. Investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of more potent and selective BET inhibitors with longer half-lives.
In conclusion, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is a promising small molecule inhibitor that targets BET proteins and has therapeutic potential in cancer and inflammation. Its high specificity and oral bioavailability make it suitable for use in animal models and clinical trials. Future research on N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide may lead to the development of more effective therapies for various diseases.
科学研究应用
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its therapeutic potential in cancer and inflammation. Several preclinical studies have shown that BET inhibitors, including N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide, can suppress the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
属性
IUPAC Name |
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(13(17)15-8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXBSCZTWJVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49821530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。